5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a substituted pyrazole moiety and a 3-(trifluoromethyl)phenyl group. Its structure combines electron-withdrawing groups (chloro, trifluoromethyl) with aromatic systems, which are commonly associated with enhanced metabolic stability and bioavailability in pharmaceutical agents. The 1,2,4-oxadiazole ring is known for its rigidity and hydrogen-bonding capabilities, making it a strategic scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O/c1-27-16(20)14(15(25-27)11-6-3-2-4-7-11)18-24-17(26-28-18)12-8-5-9-13(10-12)19(21,22)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYCVOAZKRLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring. Subsequent chlorination and methylation steps introduce the chloro and methyl groups, respectively. The final step involves the formation of the oxadiazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the trifluoromethyl group makes the compound resistant to oxidation, but selective oxidation reactions can be performed under specific conditions.
Reduction: : Reduction reactions can be used to modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: : Substitution reactions at the pyrazole or oxadiazole rings can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at different positions on the pyrazole and oxadiazole rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the 1,2,4-oxadiazole ring can effectively inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The introduction of electron-withdrawing groups on the aromatic ring enhances the anticancer activity by improving the interaction with biological targets .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
| Compound C | A549 | 4.5 |
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has been extensively documented. Compounds featuring the 1,3,4-oxadiazole core have demonstrated activity against a range of pathogens, including bacteria and fungi. These compounds are particularly effective against resistant strains due to their unique mechanisms of action .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Antibacterial | 32 µg/mL |
| Compound E | Antifungal | 16 µg/mL |
Anti-inflammatory and Analgesic Effects
Several studies have reported the anti-inflammatory and analgesic properties of oxadiazole derivatives. These compounds have been shown to inhibit inflammatory pathways and reduce pain responses in animal models, making them potential candidates for treating inflammatory diseases .
Pharmacological Insights
The pharmacological profile of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole suggests that it may act through multiple mechanisms:
- Inhibition of Tumor Growth : By targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or fungal membrane integrity.
- Modulation of Inflammatory Responses : Interfering with cytokine production and signaling pathways.
Case Study 1: Anticancer Screening
A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole moiety significantly enhanced potency against breast cancer cells, with some compounds exhibiting IC50 values lower than traditional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain substitutions on the oxadiazole ring improved antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Compound A : 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole ()
- Structural Differences : The 3-(trifluoromethyl)phenyl group in the target compound is replaced with a 2-chlorophenyl substituent.
- Impact : The 2-chlorophenyl group introduces steric hindrance and alters π-π stacking interactions compared to the electron-deficient 3-(trifluoromethyl)phenyl group. This substitution may reduce lipophilicity (logP) but could enhance halogen bonding in biological targets.
Compound B : 5-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
- Structural Differences : The pyrazole ring lacks the 1-methyl-3-phenyl substitution and instead features a cyclopropyl group.
- Impact : The cyclopropyl group increases steric bulk and may enhance metabolic stability by reducing oxidative degradation. The para-trifluoromethylphenyl group (vs. meta in the target compound) could modify binding affinity due to differences in dipole orientation .
Heterocycle Replacement: Oxadiazole vs. Thiazole
Compound C : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl]thiazole ()
- Structural Differences : Replaces the 1,2,4-oxadiazole core with a thiazole ring.
- Impact : Thiazoles exhibit greater flexibility and sulfur-mediated hydrogen bonding. Compound C demonstrated antimicrobial activity (MIC = 8 µg/mL against S. aureus), suggesting that thiazole derivatives may prioritize bacterial target interactions over the rigid oxadiazole scaffold .
Complex Hybrid Systems
Compound D : 3-(4-Chloro-3-fluorophenyl)-5-[5-methyl-1-(oxazolylmethyl)triazolyl]-1,2,4-oxadiazole ()
- Structural Differences : Incorporates a triazole-oxazole hybrid substituent instead of the pyrazole-trifluoromethylphenyl system.
- Computational docking studies suggest such systems exhibit high affinity for fungal CYP51 enzymes (binding energy = -9.2 kcal/mol) .
Mechanistic Insights from Structural Analogues
- Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl group in the target compound stabilizes the oxadiazole ring via resonance, reducing susceptibility to hydrolysis compared to chloro-substituted analogs .
- Pyrazole Substitution : The 1-methyl-3-phenylpyrazole moiety likely contributes to π-stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
- Heterocycle Flexibility : Thiazole-based compounds (e.g., Compound C) exhibit broader conformational adaptability, enabling interactions with diverse biological targets .
Biological Activity
The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing available data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.75 g/mol . The structure features a pyrazole ring substituted with a chloro group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study reported that a related pyrazole compound exhibited an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating significant antiproliferative activity . The presence of the trifluoromethyl group may enhance this activity by influencing cell signaling pathways associated with cancer cell survival.
2. Anti-inflammatory Effects
Pyrazole derivatives are well-documented for their anti-inflammatory properties. Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
3. Analgesic Properties
The analgesic effects of pyrazole derivatives have been attributed to their interaction with central nervous system pathways. Studies suggest that these compounds may activate opioid receptors or block pain pathways mediated by acid-sensing ion channels (ASICs) . This dual action can provide effective pain relief without the side effects associated with traditional analgesics.
4. Antimicrobial Activity
Emerging research indicates that certain pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways . The specific compound's efficacy in this regard requires further exploration but aligns with the broader activity profile of similar compounds.
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Karrouchi et al., 2018 | Anticancer | IC50 = 39.70 µM against MCF7 cells |
| Badawey & El-Ashmawey, 1998 | Anti-inflammatory | Significant reduction in paw edema in animal models |
| Vijesh et al., 2013 | Analgesic | Activation of opioid receptors; effective pain modulation |
| Mabkhot et al., 2016 | Antimicrobial | Effective against multiple bacterial strains |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?
- Methodology : The synthesis typically involves cyclocondensation of precursors like 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 3-(trifluoromethyl)phenyl-substituted amidoximes. Key steps include:
- Temperature control : Reactions are conducted under reflux (e.g., in ethanol or toluene) to ensure cyclization .
- Catalysts : Use of anhydrous sodium acetate or phosphorus oxychloride to facilitate intermediate formation .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Techniques :
- 1H/13C NMR : Identifies substituent positions on pyrazole and oxadiazole rings. For example, the trifluoromethyl group shows a singlet at ~δ 120-125 ppm in 13C NMR .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine and fluorine .
- IR Spectroscopy : Detects C=N (1620–1680 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
Q. What are the primary chemical reactivity profiles of this compound?
- Reactivity :
- Electrophilic substitution : The phenyl and pyrazole rings undergo halogenation or nitration under acidic conditions .
- Nucleophilic attack : The oxadiazole ring reacts with amines or hydrazines to form triazole derivatives .
- Photostability : The trifluoromethyl group enhances stability under UV light, reducing decomposition in biological assays .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Analysis Strategies :
- Purity validation : Use HPLC with UV/Vis detection to rule out impurities (>99% purity required for reliable bioassays) .
- Assay conditions : Compare solvent systems (e.g., DMSO vs. saline) and cell lines (e.g., HEK293 vs. HeLa) to identify variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl) to isolate activity contributors .
Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase) to model interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC50 data to optimize activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to validate docking results .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Mechanistic Insights :
- Lipophilicity : The -CF3 group increases logP values by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : Fluorine substitution minimizes oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Electron-withdrawing effects : Stabilizes the oxadiazole ring against hydrolysis in physiological conditions .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Experimental Design :
- Stepwise monitoring : Use TLC or inline IR to track intermediate formation (e.g., amidoxime precursors) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency compared to non-polar alternatives .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to reduce reaction time and byproducts .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on the compound’s conformation?
- Resolution Methods :
- Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve disorder in phenyl ring orientations .
- Twinned crystals : Apply TWINLAW in SHELXL to correct for pseudo-merohedral twinning artifacts .
- Temperature factors : Compare B-factors across studies; high values (>5 Ų) suggest dynamic disorder rather than static structural differences .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
